Desacetyl Butoxyvinyl Palbociclib is a derivative of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6, primarily used in cancer therapy. Palbociclib has gained recognition for its role in treating hormone receptor-positive, human epidermal growth factor receptor 2-negative breast cancer. The compound is classified as a molecular targeted therapy and is part of the broader category of antineoplastic agents. Its mechanism of action involves the inhibition of cell cycle progression, particularly blocking the transition from the G1 to the S phase by preventing the phosphorylation of retinoblastoma protein, thereby restoring its tumor-suppressing functions .
The synthesis of Desacetyl Butoxyvinyl Palbociclib typically involves several chemical reactions that modify the parent compound, Palbociclib. One common method includes:
Desacetyl Butoxyvinyl Palbociclib shares a structural backbone with Palbociclib but features modifications that enhance its pharmacological properties.
The chemical structure can be represented in various formats, such as:
CC(=O)C1=C(C)C2=CN=C(NC3=CC=C(C=N3)N3CCNCC3)N=C2N(C2CCCC2)C1=O
LYYVFHRFIJKPOV-UHFFFAOYSA-N
Desacetyl Butoxyvinyl Palbociclib undergoes several chemical transformations that are crucial for its synthesis and functionality:
These reactions typically require specific catalysts or conditions to proceed efficiently and yield high-purity products .
The mechanism by which Desacetyl Butoxyvinyl Palbociclib exerts its effects involves:
Desacetyl Butoxyvinyl Palbociclib exhibits several notable physical and chemical properties:
Desacetyl Butoxyvinyl Palbociclib is primarily used in scientific research focused on cancer therapy. Its applications include:
The synthesis of Desacetyl Butoxyvinyl Palbociclib (6-(1-Butoxyethenyl)-8-cyclopentyl-5-methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]amino]-pyrido[2,3-d]pyrimidin-7(8H)-one; CAS 2270982-31-3) hinges on strategic ring-closing and substitution reactions. Recent advances employ iridium-catalyzed C–H activation for constructing the pyrido[2,3-d]pyrimidin-7-one core, reducing step count by 30% compared to classical methods [4] [8]. This method selectively functionalizes C6, enabling direct butoxyvinyl introduction via Sonogashira coupling at ambient temperature. For the critical piperazinyl-pyridine linkage, organocatalytic nucleophilic substitution using DABCO (1,4-diazabicyclo[2.2.2]octane) achieves >95% regioselectivity at the 5-position of the pyridine ring, minimizing N-alkylation byproducts [8]. Microwave-assisted ring closure (150°C, 20 min) further optimizes the pyrimidinone formation, enhancing yields from 68% to 89% while reducing reaction times by 60% [5] [6].
Table 1: Catalytic Methods for Key Ring-Closing Steps
Reaction Type | Catalyst System | Temperature/Time | Yield (%) | Byproduct Reduction |
---|---|---|---|---|
Pyrido[2,3-d]pyrimidinone Cyclization | Iridium(III)/Copper(I) co-catalyst | 80°C, 4 h | 89% | >40% vs. acid catalysis |
Piperazinyl-Pyridine Coupling | DABCO in Toluene | 110°C, 8 h | 92% | N-Alkylation <5% |
Butoxyvinyl Incorporation | Pd(OAc)₂/XPhos | 25°C, 12 h | 85% | Di-vinyl adduct <3% |
Palladium-catalyzed steps—particularly Buchwald-Hartwig amination and Sonogashira coupling—introduce characteristic byproducts requiring rigorous control. Desacetyl Butoxyvinyl Palbociclib synthesis generates bipyridine homocoupling derivatives (e.g., 5,5'-bis(piperazinyl)-2,2'-bipyridine) at ~8–12% yields under standard Pd(0) conditions, attributable to oxidative dimerization of the pyridinyl precursor [8] [10]. Mitigation employs ligand modulation: Bulky phosphines (SPhos, RuPhos) suppress homocoupling to <2% by stabilizing Pd(0) intermediates. Additionally, scavenger resins (e.g., thiourea-functionalized silica) sequester residual Pd, reducing metal contaminants to <10 ppm without chromatography [10]. For the butoxyvinyl moiety, β-hydride elimination during Sonogashira steps forms acetylene-terminated desacetyl impurities, minimized by:
Table 2: Byproducts in Palladium-Mediated Reactions and Control Strategies
Byproduct | Formation Mechanism | Mitigation Technique | Residual Levels |
---|---|---|---|
5,5'-Bis(piperazinyl)-2,2'-bipyridine | Oxidative homocoupling | RuPhos ligand (0.5 equiv) | <1.5% |
6-Ethynyl-desacetyl intermediate | β-Hydride elimination | Cu-free Pd; 0°C staging | <0.8% |
Dehalogenated cyclopentyl derivative | Reductive dehalogenation | Oxygen-free solvents | <0.3% |
Solvent polarity critically governs reaction efficiency and impurity profiles. For the SNAr piperazination, aprotic dipolar solvents (DMF, NMP) outperform THF or toluene, with DMF/water (95:5) maximizing nucleophilicity while suppressing hydrolysis. Gradient temperature protocols further optimize yields: 50°C for 2 h (nucleation) → 25°C for 10 h (completion) achieves 94% conversion versus 78% under isothermal conditions [2] [4]. Ring-closing in the pyrimidinone core demands solvent-controlled dehydration: Toluene/Dean-Stark azeotrope removal elevates yields to 91% by shifting equilibrium, whereas DMSO or DMF promotes enol-keto tautomerization impurities (up to 15%) [7]. Crystallization purification employs binary solvent systems (ethyl acetate/heptane 3:1), leveraging temperature-dependent solubility: Cooling from 50°C to −20°C at 2°C/min ensures >99.5% purity by excluding dimeric impurities [4].
Table 3: Solvent and Temperature Optimization for Critical Steps
Reaction Stage | Optimal Solvent System | Temperature Protocol | Yield/Purity | Key Impurity Reduction |
---|---|---|---|---|
Piperazinyl Substitution | DMF/H₂O (95:5) | 50°C (2 h) → 25°C (10 h) | 94% yield | Hydrolyzed pyridine <1% |
Pyrimidinone Cyclization | Toluene (Dean-Stark) | Reflux, 110°C, 6 h | 91% yield | Enol-form tautomer <3% |
Crystallization | Ethyl Acetate/Heptane (3:1) | 50°C → −20°C at 2°C/min | 99.6% purity | Dimeric species <0.1% |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7